molecular formula C10H13ClFNO2 B2445569 2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride CAS No. 1955493-77-2

2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride

Cat. No.: B2445569
CAS No.: 1955493-77-2
M. Wt: 233.67
InChI Key: JJYRIZGJCSHPTQ-UHFFFAOYSA-N
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Description

Flumioxazin is an herbicide that belongs to the family of Benzoxazinones . These are organic compounds containing benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group .


Molecular Structure Analysis

The IUPAC name for Flumioxazin is N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboximide . Its molecular mass is 354.3 and its molecular formula is C19H .

Scientific Research Applications

Synthesis and Utility

The compound 2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethan-1-ol hydrochloride is related to the chemical class of 1,2-oxazines and 1,2-benzoxazines. These compounds have notable importance in the synthesis of chiral synthons, and their derivatives are utilized in various chemical reactions. Specifically, 1,2-oxazines are synthesized through dehydration of 5,6-dihydro-6-hydroxy-4H-1,2-oxazines, which themselves are obtained from the cyclization of specific oximino tautomers. These compounds play a critical role as electrophiles in certain reactions, as demonstrated by the formation of oxazinium salts (Sainsbury, 1991).

Plant Defense and Antimicrobial Activity

Benzoxazinoids, a closely related class of compounds to which this compound belongs, are specialized metabolites produced by certain plants. These compounds are integral to plant defense mechanisms against biological threats and also exhibit antimicrobial activities. While monomeric natural benzoxazinoids show limited potency as antimicrobial agents, the 1,4-benzoxazin-3-one backbone, to which the compound is related, is recognized as a potential scaffold for designing potent antimicrobial agents. Studies have reported synthetic derivatives of this backbone showing significant activity against pathogenic fungi and bacteria (de Bruijn, Gruppen, & Vincken, 2018).

Pharmacological Profile

Benzoxazine derivatives, a class to which this compound is related, have been extensively used in organic synthesis to build natural and synthetic compounds. These derivatives are identified for their significant pharmacological actions, including antimicrobial, antimycobacterial, anti-diabetic, antihypolipidaemic, and antidepressant activities. The diverse pharmacological profile of these compounds makes them a critical tool for chemists aiming to develop new drugs that are efficacious and safe (Siddiquia, Alama, & Ahsana, 2010).

Medicinal Chemistry

Benzoxazine is recognized as a privileged scaffold in medicinal chemistry. The compounds bearing this moiety exhibit a wide range of biological activities, making it a versatile structure and building block in the field. The presence of multiple modification sites and various pharmacological properties has drawn considerable attention from medicinal chemists. The continuous exploration of benzoxazine derivatives is driven by their potential in discovering new drug candidates with improved bioactivities and pharmacokinetic properties (Tang, Tan, Chen, & Wan, 2022).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is structurally similar to other benzoxazin compounds, which have been found to interact with various enzymes and receptors in the body .

Mode of Action

Due to the presence of a halogen (fluorine) at the c-6 position, it exhibits phytotoxic activity . This suggests that the compound may interact with its targets in a way that disrupts their normal function.

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to inhibit the enzyme protoporphyrinogen oxidase, which is important in the synthesis of chlorophyll . This suggests that the compound may affect pathways related to chlorophyll synthesis and photosynthesis.

Pharmacokinetics

The compound’s molecular weight (19618) suggests that it may have good bioavailability .

Result of Action

Its phytotoxic activity suggests that it may cause damage to plant cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For example, the compound’s solubility may vary depending on the polarity of the solvent

Safety and Hazards

The safety information for 6-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

2-(6-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c11-7-1-2-10-9(5-7)12-8(3-4-13)6-14-10;/h1-2,5,8,12-13H,3-4,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYRIZGJCSHPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C(O1)C=CC(=C2)F)CCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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